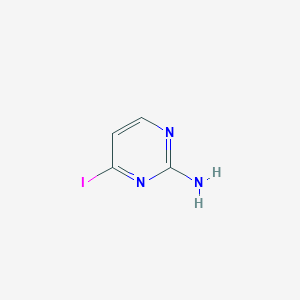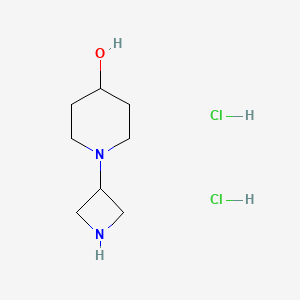
N-叔丁氧羰基-4-氨基草酸
描述
Boc-4-aminooxanilic acid is a specialized chemical compound with the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol. It is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry.
科学研究应用
Boc-4-aminooxanilic acid is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of peptides, as a protecting group in organic synthesis, and in the modification of biomolecules. Its applications extend to various fields, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein interactions and enzyme activities.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
Target of Action
Boc-4-aminooxanilic acid is a derivative of aminocaproic acid . Aminocaproic acid is an antifibrinolytic agent that acts by inhibiting plasminogen activators which have fibrinolytic properties . Therefore, it can be inferred that Boc-4-aminooxanilic acid may also target plasminogen activators.
Mode of Action
Aminocaproic acid works by binding reversibly to the kringle domain of plasminogen and blocking the binding of plasminogen to fibrin, thereby inhibiting its activation to plasmin . This prevents the breakdown of fibrin, the main protein component of blood clots, thereby promoting clot formation .
Biochemical Pathways
By inhibiting plasminogen activators, Boc-4-aminooxanilic acid could potentially prevent the conversion of plasminogen to plasmin, a key enzyme in the fibrinolysis pathway that degrades fibrin clots .
Pharmacokinetics
Aminocaproic acid is well-absorbed orally and widely distributed in body tissues and fluids . It is metabolized in the liver and excreted in the urine . The bioavailability of Boc-4-aminooxanilic acid may be influenced by similar factors.
Result of Action
Based on its structural similarity to aminocaproic acid, it can be inferred that boc-4-aminooxanilic acid may promote clot formation by inhibiting fibrinolysis .
生化分析
Biochemical Properties
It is known that the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Cellular Effects
Molecular Mechanism
The Boc group in Boc-4-aminooxanilic acid is an acid-labile protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
准备方法
Synthetic Routes and Reaction Conditions: Boc-4-aminooxanilic acid can be synthesized through several synthetic routes, including the reaction of 4-aminooxanilic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction typically proceeds at room temperature and requires careful control of reaction time and temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Boc-4-aminooxanilic acid involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high-volume production while maintaining quality standards.
化学反应分析
Types of Reactions: Boc-4-aminooxanilic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Boc-lysine
Boc-arginine
Boc-glycine
Boc-alanine
属性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(19)15-9-6-4-8(5-7-9)14-10(16)11(17)18/h4-7H,1-3H3,(H,14,16)(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABHBMHRTNUBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146451 | |
| Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-18-7 | |
| Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


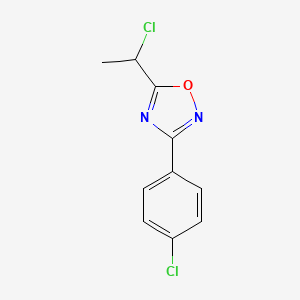
![2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine](/img/structure/B1521715.png)

![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)
![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
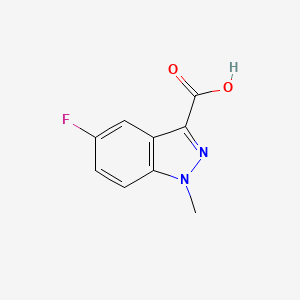
![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)
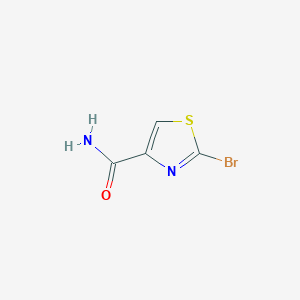
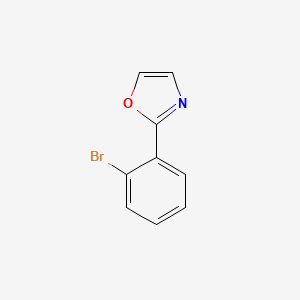
![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)
